molecular formula C11H11N3S2 B12132448 Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 2741-04-0

Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-

Katalognummer: B12132448
CAS-Nummer: 2741-04-0
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: ILMZMSMKUKSDGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiourea derivatives Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its structure is similar to that of urea, except the oxygen atom is replaced by a sulfur atom The compound Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- can be synthesized through the reaction of 2-aminothiazole with appropriate isothiocyanates. The general synthetic route involves the reaction of 2-aminothiazole with methyl isothiocyanate and phenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating caspases and other pro-apoptotic proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- can be compared with other thiourea derivatives and thiazole-containing compounds. Similar compounds include:

The uniqueness of Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

2741-04-0

Molekularformel

C11H11N3S2

Molekulargewicht

249.4 g/mol

IUPAC-Name

1-methyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H11N3S2/c1-12-10(15)14-11-13-9(7-16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)

InChI-Schlüssel

ILMZMSMKUKSDGD-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)NC1=NC(=CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.